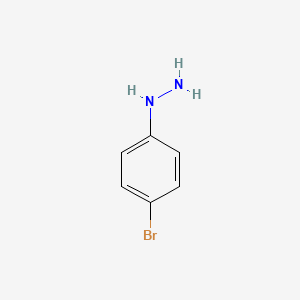

(4-Bromophenyl)hydrazine

Overview

Description

(4-Bromophenyl)hydrazine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of phenylhydrazine, where a bromine atom is substituted at the para position of the phenyl ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-Bromophenyl)hydrazine typically involves the following steps:

Diazotization: The starting material, 4-bromoaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

Reduction: The diazonium salt is then reduced using a reducing agent such as zinc powder in the presence of hydrochloric acid to yield this compound

Industrial Production Methods

In industrial settings, the preparation method involves similar steps but is optimized for higher yields and purity. The process includes:

Diazotization: Maintaining strong acidity using concentrated hydrochloric acid to ensure complete reaction.

Reduction: Using zinc powder and concentrated hydrochloric acid as the reducing agent, which offers good reduction performance and high yield.

Purification and Salification: The product is purified and converted to its hydrochloride salt using acetone for leaching, resulting in high purity and stable product.

Chemical Reactions Analysis

Condensation Reactions

(4-Bromophenyl)hydrazine readily undergoes condensation with carbonyl compounds (aldehydes, ketones) to form hydrazones, which serve as precursors for further transformations.

Table 1: Condensation Reactions of this compound

Mechanistic Insight :

-

The reaction with aldehydes involves nucleophilic attack by the hydrazine’s NH₂ group on the carbonyl carbon, followed by dehydration to form hydrazones.

-

In multicomponent reactions (e.g., with aldehydes and β-ketoesters), this compound facilitates the formation of bis-pyrazolones via Knoevenagel adducts and subsequent cyclization .

Substitution Reactions

The bromine atom on the aromatic ring enables nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

Table 2: Substitution Reactions of this compound

Key Findings :

-

The bromine substituent enhances electrophilicity at the para position, enabling efficient cross-coupling (e.g., Suzuki, Buchwald-Hartwig) .

-

Direct substitution with amines requires elevated temperatures and polar aprotic solvents .

Cyclization Reactions

This compound is pivotal in synthesizing nitrogen-containing heterocycles.

Table 3: Cyclization Reactions of this compound

Mechanistic Pathways :

-

Cyclization with β-diketones proceeds via enolization and intramolecular dehydration .

-

Oxidative cyclization with iodine/DMSO involves generation of a diazene intermediate, followed by ring closure .

Functionalization via Diazotization

The hydrazine moiety can be converted to diazonium salts, enabling diverse transformations.

Table 4: Diazotization-Based Reactions

Applications :

-

Diazonium salts serve as intermediates for introducing cyano, iodo, or hydroxyl groups .

-

Azo derivatives exhibit utility in dye synthesis and coordination chemistry .

Biological Activity and Derivatives

Functionalized derivatives of this compound show notable bioactivity:

Scientific Research Applications

Synthesis and Characterization

The synthesis of (4-Bromophenyl)hydrazine typically involves the diazotization of 4-bromoaniline followed by reduction. The preparation method has been refined to enhance yield and purity, utilizing concentrated hydrochloric acid and zinc powder as reducing agents. This method yields high-purity products suitable for further applications in research and industry .

Antimicrobial Activity

Recent studies have indicated that this compound derivatives exhibit notable antimicrobial properties. For instance, compounds synthesized from this compound have shown effectiveness against various bacterial strains, with some derivatives demonstrating enhanced activity due to the presence of the bromine atom, which can improve the compound's interaction with microbial targets .

Antioxidant Properties

Research has highlighted the antioxidant potential of this compound-based compounds. In assays such as the DPPH method, certain derivatives exhibited significant free radical scavenging activity, suggesting their utility in preventing oxidative stress-related diseases .

Antimalarial and Antileishmanial Activities

Hydrazine derivatives have been evaluated for their antimalarial and antileishmanial activities. For example, specific compounds derived from this compound demonstrated promising results against Plasmodium berghei, indicating potential for development into therapeutic agents for malaria .

Pharmaceutical Intermediates

This compound hydrochloride is widely used as a reagent in the synthesis of various pharmaceutical compounds, including acylsulfonamides and acylsulfamides. Its role as an intermediate facilitates the development of drugs with improved efficacy and reduced side effects .

Material Science

In materials science, this compound is employed in the synthesis of polymers and composites that exhibit desirable thermal and mechanical properties. Its incorporation into polymer matrices can enhance durability and resistance to environmental degradation .

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 15.0 | |

| Compound B | Antioxidant | 20.5 | |

| Compound C | Antimalarial | 48.4 | |

| Compound D | Antileishmanial | 30.0 |

Case Study 1: Synthesis of Antimicrobial Agents

A series of this compound derivatives were synthesized to evaluate their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The study revealed that modifications to the hydrazine structure significantly influenced antimicrobial activity, leading to the identification of several potent candidates for further development.

Case Study 2: Evaluation of Antioxidant Activity

In a comparative study assessing the antioxidant properties of various hydrazine derivatives using the DPPH assay, it was found that compounds containing this compound exhibited superior scavenging activity compared to traditional antioxidants, suggesting their potential use in nutraceutical formulations.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator, depending on the specific target and pathway involved. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Phenylhydrazine: Lacks the bromine substitution, making it less reactive in certain reactions.

4-Chlorophenylhydrazine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

4-Fluorophenylhydrazine: Contains a fluorine atom, which affects its chemical properties and reactivity.

Uniqueness

(4-Bromophenyl)hydrazine is unique due to the presence of the bromine atom, which enhances its reactivity and makes it suitable for specific synthetic applications. The bromine atom also influences the compound’s physical and chemical properties, making it distinct from other phenylhydrazine derivatives .

Biological Activity

(4-Bromophenyl)hydrazine, a compound with the molecular formula CHBrN, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, antioxidant, and potential anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves a two-step process: diazotization of 4-bromoaniline followed by reduction. The method ensures high purity and yield, with reported yields exceeding 38% and purities above 99% as determined by high-performance liquid chromatography (HPLC) .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. It has been shown to exhibit significant antibacterial and antifungal activities against various strains. For instance, a study demonstrated that compounds derived from this compound displayed enhanced antibacterial effects compared to standard antibiotics . The presence of the bromine atom in its structure is believed to enhance these effects due to increased lipophilicity and electron-withdrawing properties.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| This compound | Escherichia coli | 12 | |

| (4-Bromophenyl)thiosemicarbazide | Bacillus subtilis | 18 |

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various methods such as DPPH and ABTS assays. These studies indicate that while it exhibits antioxidant activity, it is generally lower than that of standard antioxidants like ascorbic acid and butylated hydroxytoluene . The antioxidant activity is attributed to its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems.

Table 2: Antioxidant Activity Comparison

Potential Anticancer Activity

Recent research has indicated that this compound may possess anticancer properties. A study utilizing molecular modeling suggested that derivatives of this compound could interact with cancer cell targets effectively, leading to apoptosis in malignant cells . The mechanism appears to involve the inhibition of specific enzymes related to cancer progression.

Case Study: In Vitro Analysis

In a controlled laboratory setting, this compound was tested against human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with significant effects noted at concentrations above 50 µM. This suggests potential for further development as an anticancer agent.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (4-Bromophenyl)hydrazine in academic research?

this compound is typically synthesized via hydrazine hydrate reactions. For example, reacting ethyl esters with excess hydrazine hydrate in ethanol under reflux (6 hours), followed by precipitation in ice-cold water and recrystallization from ethanol yields pale yellow hydrazide crystals (90% yield) . Another method involves treating 4-bromobenzoyl chloride with hydrazine hydrate and triethylamine to form N,N'-diacylhydrazine intermediates, followed by cyclization with phosphorus oxychloride to produce 1,3,4-oxadiazole derivatives .

Q. What safety precautions are necessary when handling this compound?

The compound is harmful via inhalation, skin contact, or ingestion. Immediate first aid includes washing skin with copious water for ≥15 minutes and removing contaminated clothing. Work should be conducted in a fume hood with personal protective equipment (gloves, lab coat, goggles) .

Q. Which analytical techniques are most reliable for characterizing this compound derivatives?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C) to confirm molecular structure.

- IR spectroscopy to identify functional groups (e.g., N-H stretches near 3200–3300 cm⁻¹).

- Mass spectrometry for molecular weight determination.

- Elemental analysis to validate calculated vs. experimental compositions (e.g., C, H, N content) .

- TLC (e.g., petroleum ether:ethyl acetate = 70:30) to monitor reaction progress .

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of heterocyclic compounds with pharmacological activity?

The compound serves as a precursor for diverse heterocycles:

- Oxadiazoles : Cyclization with phosphorus oxychloride yields 1,3,4-oxadiazoles, which exhibit cytotoxic and apoptotic activity .

- Thiazoles : Condensation with α-bromoacetophenone forms thiazole hybrids with α-amylase inhibitory properties .

- Imidazothiazoles : Reaction with cyclic ketones produces derivatives tested for antiviral and antimycobacterial activity .

- Pyrimidines : Complexation with transition metals (Cr, Mn, Fe) generates ligands with antimicrobial potential .

Q. What role does this compound play in catalytic mechanisms, such as ring-opening metathesis?

Hydrazine derivatives act as catalysts in carbonyl–olefin metathesis. Computational studies (DFT) show that bicyclic hydrazines lower activation barriers in rate-determining cycloreversion steps. For example, [2.2.2]-bicyclic hydrazines enhance reactivity compared to [2.2.1]-analogues, enabling efficient ring-opening of norbornenes .

Q. How can researchers resolve contradictions in spectral data when synthesizing novel this compound derivatives?

- Cross-validate using multiple techniques (e.g., NMR + IR + elemental analysis) to confirm functional groups and purity .

- Compare experimental vs. calculated elemental composition (e.g., C, H, N percentages) to identify synthesis errors .

- Use X-ray crystallography (where possible) to resolve ambiguities in stereochemistry .

Q. What computational approaches are used to predict the reactivity of this compound in organic synthesis?

- Density Functional Theory (DFT) models reaction pathways, such as cycloaddition/cycloreversion energetics in metathesis reactions .

- Molecular docking evaluates binding affinities of derivatives (e.g., thiazole hybrids) to biological targets like α-amylase .

- QSAR studies correlate structural features (e.g., substituent electronegativity) with biological activity .

Q. What are the challenges in optimizing reaction conditions for high-yield synthesis of this compound-based metal complexes?

- Solvent selection : Ethanol or chloroform is preferred for solubility and stability .

- Reflux duration : Prolonged heating (e.g., 40 hours) may be required for hydrazine incorporation .

- Purification : Column chromatography (silica gel, CHCl₃) isolates pure complexes, but yields can vary (41–92%) depending on steric hindrance .

Q. How does structural modification of this compound influence its biological activity in anticancer research?

- Electron-withdrawing groups (e.g., bromine) enhance cytotoxicity by increasing electrophilicity .

- Mannich base derivatives (e.g., N-arylpiperazine hybrids) show improved carbonic anhydrase inhibition, linked to antiproliferative effects .

- Thiazole clubbing with pyrazole moieties enhances α-amylase inhibition, a target in cancer metabolism .

Properties

IUPAC Name |

(4-bromophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRESDXFFSNBDGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207631 | |

| Record name | p-Bromophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-21-9 | |

| Record name | (4-Bromophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Bromophenyl)hydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Bromophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOPHENYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D906VQ17M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.